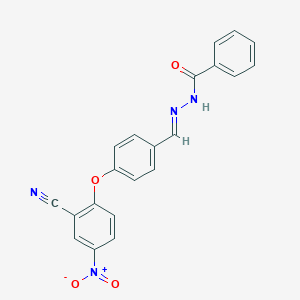![molecular formula C23H24N2O4S B423301 N'~1~-((E)-1-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE](/img/structure/B423301.png)
N'~1~-((E)-1-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide is a complex organic compound with a molecular formula of C24H24N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide typically involves the condensation reaction between 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and benzenesulfonohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N’- (4- ( (4-methylbenzyl)oxy)benzylidene)benzohydrazide: Shares a similar structure but differs in the functional groups attached to the benzene ring.
N’- (3-ethoxy-4-hydroxybenzylidene)-4- ( (4-methylbenzyl)oxy)benzohydrazide: Contains a hydroxy group instead of a sulfonohydrazide group.
Uniqueness
N’-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H24N2O4S/c1-3-28-23-15-20(16-24-25-30(26,27)21-7-5-4-6-8-21)13-14-22(23)29-17-19-11-9-18(2)10-12-19/h4-16,25H,3,17H2,1-2H3/b24-16+ |
InChI Key |
OHWSHAUEAHRSCS-LFVJCYFKSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423219.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423220.png)
![5-{[(E)-2-(3,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423221.png)
![3-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423223.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B423225.png)
![2-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE](/img/structure/B423227.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}acetohydrazide](/img/structure/B423229.png)

![4-methoxy-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423233.png)
![N'-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-methoxybenzohydrazide](/img/structure/B423234.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423235.png)
![2-ETHOXY-4-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B423236.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[2-(benzyloxy)-3-methoxybenzylidene]acetohydrazide](/img/structure/B423237.png)
![2-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423238.png)
